molecular formula C10H9N3O2 B563571 N-methyl-8-nitroquinolin-7-amine CAS No. 147293-16-1

N-methyl-8-nitroquinolin-7-amine

Cat. No.: B563571
CAS No.: 147293-16-1
M. Wt: 203.201
InChI Key: FSSNEPRUKZPCEP-UHFFFAOYSA-N
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Description

N-methyl-8-nitroquinolin-7-amine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-8-nitroquinolin-7-amine can be synthesized through a two-step process. The first step involves the preparation of 8-nitroquinolin-7-amine from 8-nitroquinoline. This is achieved by reacting 8-nitroquinoline with sodium hydride in tetrahydrofuran (THF) followed by the addition of iodomethane . The reaction conditions typically involve stirring the mixture at room temperature for 30 minutes .

Industrial Production Methods

the synthesis of quinoline derivatives often involves large-scale reactions using similar methodologies as described above, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-8-nitroquinolin-7-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydride . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents like THF .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .

Scientific Research Applications

N-methyl-8-nitroquinolin-7-amine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.

    Medicine: Quinoline derivatives, including this compound, are explored for their anticancer, antitumor, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-8-nitroquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but they are believed to involve key biological processes such as cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-8-nitroquinolin-7-amine include other quinoline derivatives like 7-methyl-8-nitroquinoline and 8-hydroxyquinoline .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo selective reactions and its potential therapeutic applications make it a valuable subject of study .

Properties

IUPAC Name

N-methyl-8-nitroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNEPRUKZPCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652661
Record name N-Methyl-8-nitroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-16-1
Record name N-Methyl-8-nitroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-nitroquinolin-7-amine (1.89 g, 10 mmol) in tetrahydrofuran (THF) (10 mL) was added sodium hydride (60% wt in mineral oil, 800 mg, 20 mmol). The mixture was stirred at room temperature for 30 minutes, then iodomethane (1.42 g, 10 mmol) was added. The mixture was stirred at room temperature for 5 h. Then water (10 mL) was added. The mixture was extracted with EtOAc, and the organic layer was concentrated. The residue was purified by silica gel column chromatography (eluting with PE/EtOAc v/v 2:1) to give N-methyl-8-nitroquinolin-7-amine as a yellow solid (1.6 g, yield 79%). ESI MS: m/z 204 [M+H]+.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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